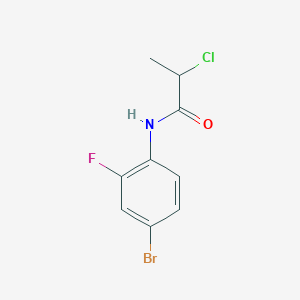

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide (BFCPA) is a synthetic organic compound that has been studied extensively in recent years due to its potential biological applications. BFCPA is a member of the bromo-fluoro-chloro-propanoic acid (BFPCA) family of compounds, which have been studied for their ability to bind to and activate nuclear receptors, such as the glucocorticoid receptor (GR) and the peroxisome proliferator-activated receptor gamma (PPARγ). BFCPA has several advantages over other members of the BFPCA family, including its high solubility in water and its low toxicity.

Applications De Recherche Scientifique

Radiotracer Development

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide is utilized in the development of radiotracers for PET (Positron Emission Tomography) imaging. The feasibility of nucleophilic displacement of bromide with [18F]fluoride is demonstrated in the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Antimicrobial and Antipathogenic Applications

The chemical structure of this compound contributes to the antimicrobial and antipathogenic properties of various derivatives. For instance, thiourea derivatives, including those with bromide or fluorine atoms, have demonstrated significant activity against bacterial strains capable of biofilm formation, suggesting potential development into antimicrobial agents (Limban, Marutescu & Chifiriuc, 2011).

Synthesis of Pharmaceutical Intermediates

This compound plays a role in the synthesis of key intermediates for pharmaceuticals, such as atorvastatin calcium, a widely used cholesterol-lowering medication. The synthesis involves condensation reactions using derivatives of this compound (Yi-fan, 2010).

Cancer Research

Derivatives of this compound have been evaluated for their cytotoxic effects against cancer cells. Some compounds show significant cytotoxicity and selectivity, particularly against HeLa cells, and are investigated as potential inhibitors of epidermal growth factor receptor tyrosine kinase, a key target in cancer therapy (Mphahlele, Paumo & Choong, 2017).

Mécanisme D'action

Target of Action

A structurally similar compound, (2-{[(4-bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid, has been reported to targetAldose reductase . Aldose reductase is an enzyme involved in glucose metabolism and is a key player in the development of long-term diabetes complications.

Propriétés

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-chloropropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClFNO/c1-5(11)9(14)13-8-3-2-6(10)4-7(8)12/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMGBYEGRJYBWOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=C(C=C(C=C1)Br)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(m-tolyl)methanone](/img/structure/B2354089.png)

![2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide](/img/structure/B2354092.png)

![1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]-N-[2-(3-methyl-2-thienyl)ethyl]piperidine-4-carboxamide](/img/structure/B2354102.png)